Butan-2-yl 4-(3-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Butan-2-yl 4-(3-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chlorophenyl groups and a hexahydroquinoline core makes this compound particularly interesting for research and development in various scientific fields.
Preparation Methods
The synthesis of Butan-2-yl 4-(3-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with amines and β-ketoesters under specific reaction conditions. The reaction is often catalyzed by acids or bases and may require heating to achieve the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry.
Chemical Reactions Analysis
Butan-2-yl 4-(3-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding dihydroquinoline derivatives.
Substitution: The chlorophenyl groups in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms, forming new derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Butan-2-yl 4-(3-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Butan-2-yl 4-(3-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorophenyl groups and the hexahydroquinoline core allows the compound to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds to Butan-2-yl 4-(3-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include other hexahydroquinoline derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. The unique combination of substituents in this compound makes it distinct and potentially more effective in certain applications.
Properties
IUPAC Name |
butan-2-yl 4-(3-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27Cl2NO3/c1-4-15(2)33-27(32)24-16(3)30-22-13-19(17-8-10-20(28)11-9-17)14-23(31)26(22)25(24)18-6-5-7-21(29)12-18/h5-12,15,19,25,30H,4,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCXKTQRCATCCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)Cl)C(=O)CC(C2)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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